molecular formula C16H31N3O2 B13903145 Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate

Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate

Cat. No.: B13903145
M. Wt: 297.44 g/mol
InChI Key: WXZSVLSBDMBFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate is a chemical building block of significant interest in medicinal chemistry, particularly in the synthesis of novel therapeutic agents. Its structure, featuring a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a trans-4-aminocyclohexyl moiety, makes it a versatile intermediate for constructing more complex molecules. Compounds with this core structure are frequently employed in drug discovery research, including the development of Proteolysis Targeting Chimeras (PROTACs) . The rigid, trans-configured cyclohexane linker can contribute to improved selectivity and pharmacokinetic properties in the final active pharmaceutical ingredients . This reagent is provided for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans. Researchers can utilize this compound to explore new chemical space in various drug discovery programs.

Properties

Molecular Formula

C16H31N3O2

Molecular Weight

297.44 g/mol

IUPAC Name

tert-butyl 4-(4-aminocyclohexyl)-3-methylpiperazine-1-carboxylate

InChI

InChI=1S/C16H31N3O2/c1-12-11-18(15(20)21-16(2,3)4)9-10-19(12)14-7-5-13(17)6-8-14/h12-14H,5-11,17H2,1-4H3

InChI Key

WXZSVLSBDMBFLZ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C2CCC(CC2)N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis Starting from trans-N-Boc-1,4-cyclohexanediamine

A representative route begins with trans-N-Boc-1,4-cyclohexanediamine as the key intermediate:

  • Step 1: Palladium-catalyzed amination of 1-bromo-4-iodobenzene with trans-N-Boc-1,4-cyclohexanediamine in anhydrous toluene using Pd2(dba)3, Xantphos ligand, and sodium tert-butoxide as the base at 100 °C overnight yields a Boc-protected cyclohexyl amine intermediate (Compound 9).

  • Step 2: The intermediate undergoes nucleophilic substitution with benzyl isocyanate in anhydrous DMF at 95 °C overnight, followed by purification to afford a Boc-protected urea derivative (Compound 10).

  • Step 3: Deprotection of the Boc group using trifluoroacetic acid (TFA) liberates the free amine, which is then reacted with 5-cyano-2-fluoropyridine to give a key intermediate (Compound 12).

  • Step 4: Buchwald–Hartwig amination between Compound 12 and various amines or intermediates under Pd catalysis affords the final substituted piperazine derivatives, including tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate analogues (Compounds 14a–i).

Amide Coupling and Boc Deprotection

An alternative approach involves:

  • Amide coupling between a Boc-protected piperazine derivative and carboxylic acids to form amide intermediates.

  • Subsequent Boc deprotection under acidic conditions (e.g., TFA) to expose the free amine.

  • Nucleophilic substitution with appropriate electrophiles to install the 4-(4-aminocyclohexyl) substituent.

Reductive Amination Route

  • Reductive amination of Boc-protected piperazine intermediates with aldehydes to introduce methyl or other substituents at the 3-position of the piperazine ring.

  • Followed by Boc deprotection and nucleophilic substitution to yield the target compound.

Analytical Characterization

  • 1H NMR Spectroscopy: Used to confirm the structure of intermediates and final products, showing characteristic chemical shifts for piperazine protons, Boc tert-butyl groups, and cyclohexyl substituents.

  • Mass Spectrometry: Confirms molecular weight and purity, with expected molecular ion peaks matching calculated values (e.g., m/z 297.44 for the target compound).

  • Purity: Typically achieved >95% after chromatographic purification.

Summary and Remarks

The preparation of this compound is achieved via multi-step synthetic sequences combining:

  • Palladium-catalyzed amination (Buchwald–Hartwig reaction) for carbon-nitrogen bond formation.

  • Boc protection/deprotection strategies to control amine reactivity.

  • Reductive amination for methyl substitution on the piperazine ring.

  • Nucleophilic substitution to install the 4-(4-aminocyclohexyl) moiety.

The synthetic routes are well-documented in recent medicinal chemistry literature, providing moderate to good yields and robust methods for preparing this compound for further pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted piperazine derivatives .

Scientific Research Applications

Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Position and Configuration

Key Compounds :

tert-butyl 4-[trans-2-aminocyclohexyl]piperazine-1-carboxylate (CAS: 2648684-10-8)

tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate

tert-butyl (3R)-4-[3-chloro-5-(trifluoromethyl)-2-pyridyl]-3-methyl-piperazine-1-carboxylate

Analysis :

  • Positional Isomerism: The target compound’s trans-4-aminocyclohexyl group (axial-equatorial orientation) contrasts with the trans-2-aminocyclohexyl isomer in CAS 2648684-10-7. The 4-position allows better alignment with hydrophobic pockets in target proteins, while the 2-position may reduce steric hindrance .
  • Aromatic vs. Aliphatic Substituents: The nitro-phenyl group in enables π-π stacking with aromatic residues in enzymes, whereas the cyclohexyl group in the target compound favors flexible, non-polar interactions.

Table 1: Substituent Comparison

Compound Substituent Position Key Functional Groups Configuration
Target Compound 4-position trans-4-aminocyclohexyl, methyl trans (cyclohexyl)
CAS 2648684-10-8 2-position trans-2-aminocyclohexyl trans (cyclohexyl)
Nitrophenyl derivative 4-position 4-amino-3-methyl-5-nitrophenyl Aromatic
Pyridyl derivative 4-position 3-chloro-5-(trifluoromethyl)pyridyl (3R)-3-methyl

Functional Group Diversity and Electronic Effects

Key Compounds :

1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate

tert-butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate

Analysis :

  • Electron-Withdrawing Groups : The trifluoromethyl group in decreases electron density, enhancing resistance to oxidative metabolism. The nitro group in similarly withdraws electrons but may increase reactivity in reduction reactions.
  • Ester vs. Carbamate : The methoxycarbonyl group in offers a polar site for hydrogen bonding, while the Boc group in the target compound provides steric protection for the amine during synthesis .

Table 2: Functional Group Impact

Compound Functional Groups Electronic Effect Biological Implication
Target Compound Boc, methyl, trans-4-aminocyclohexyl Moderate hydrophobicity CNS drug precursor
Methylthio-benzyl derivative Methylthio, dicarboxylate Increased lipophilicity Enhanced metabolic stability
Pyridyl derivative Chloro, trifluoromethyl Strong electron-withdrawing Antibacterial activity

Key Compounds :

tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate

tert-butyl 4-[3-(morpholin-4-yl)pyrazin-2-yl]piperazine-1-carboxylate

Analysis :

  • Coupling Reactions : Thiadiazole and morpholine derivatives (e.g., ) rely on Suzuki or Stille couplings, requiring palladium catalysts and specialized ligands. These methods are efficient but costly compared to the target compound’s simpler amination protocol .
  • Scale-Up Potential: The target compound’s synthesis (e.g., CuI-catalyzed amination in ) uses inexpensive reagents, favoring industrial production.

Biological Activity

Tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine-1-carboxylate (CAS No. 876371-20-9) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H29N3O2C_{15}H_{29}N_{3}O_{2} with a molecular weight of 283.41 g/mol. The structure features a piperazine ring substituted with an aminocyclohexane group and a tert-butyl ester, which may influence its biological properties.

Research indicates that compounds containing piperazine moieties often exhibit diverse pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. The specific mechanism of action for this compound has not been extensively studied; however, its structural similarity to other biologically active piperazines suggests potential interactions with various biological targets such as receptors and enzymes.

Anticancer Activity

Recent studies have shown that piperazine derivatives can induce apoptosis in cancer cells. For instance, compounds similar to tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine have demonstrated significant cytotoxic effects on various cancer cell lines, including prostate (DU145), breast (MCF-7), and lung cancer (A549) cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound ADU14527.05 ± 3.9
Compound BMCF-718.97 ± 2.8
This compoundA549TBDTBD

Note: Specific IC50 values for the compound need to be determined through experimental assays.

Neuroprotective Effects

Piperazine derivatives have also been investigated for neuroprotective properties. In vitro studies suggest that these compounds might mitigate oxidative stress and neuroinflammation, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

  • Study on Prostate Cancer Cells : A study evaluated the effects of various piperazine derivatives on DU145 cells, revealing dose-dependent cytotoxicity and induction of apoptosis through mitochondrial pathways. The results indicated that compounds with structural similarities to tert-butyl trans-4-(4-aminocyclohexyl)-3-methyl-piperazine could enhance therapeutic strategies against prostate cancer .
  • Neuroprotection in Animal Models : In vivo experiments using rodent models demonstrated that certain piperazine derivatives could reduce neuronal damage following ischemic events, suggesting a protective role against stroke-related injuries .

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